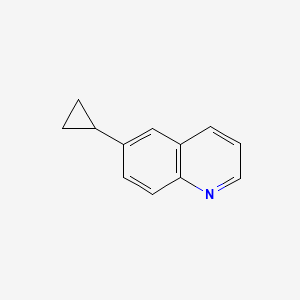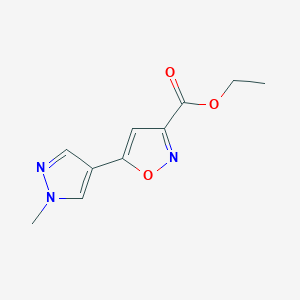
Ethyl 5-(1-Methyl-4-pyrazolyl)isoxazole-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 5-(1-Methyl-4-pyrazolyl)isoxazole-3-carboxylate is a heterocyclic compound that features both pyrazole and isoxazole rings. These structures are known for their significant roles in medicinal chemistry due to their diverse biological activities. The compound’s unique structure makes it a valuable subject for research in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(1-Methyl-4-pyrazolyl)isoxazole-3-carboxylate typically involves a multi-step process. One common method includes the cycloaddition reaction of α-azido acrylates with aromatic oximes under mild conditions . This metal-free synthesis is advantageous due to its straightforward and efficient nature.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of catalysts such as copper (I) or ruthenium (II) for the (3 + 2) cycloaddition reaction . These methods are optimized for higher yields and scalability, making them suitable for large-scale production.
化学反応の分析
Types of Reactions
Ethyl 5-(1-Methyl-4-pyrazolyl)isoxazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.
Reduction: Reduction reactions often involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole or isoxazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
科学的研究の応用
Ethyl 5-(1-Methyl-4-pyrazolyl)isoxazole-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and agrochemicals.
作用機序
The mechanism of action of Ethyl 5-(1-Methyl-4-pyrazolyl)isoxazole-3-carboxylate involves its interaction with specific molecular targets. The compound can inhibit enzymes or receptors involved in various biological pathways. For instance, it may bind to the active site of an enzyme, blocking its activity and leading to therapeutic effects .
類似化合物との比較
Similar Compounds
Ethyl 3-Ethyl-5-methylisoxazole-4-carboxylate: Another isoxazole derivative with similar chemical properties.
Pyrazole derivatives: Compounds like 3,5-dimethylpyrazole share the pyrazole ring structure.
Uniqueness
Ethyl 5-(1-Methyl-4-pyrazolyl)isoxazole-3-carboxylate stands out due to its dual heterocyclic rings, which confer unique reactivity and biological activity. This dual structure allows it to participate in a broader range of chemical reactions and exhibit diverse pharmacological effects.
特性
分子式 |
C10H11N3O3 |
|---|---|
分子量 |
221.21 g/mol |
IUPAC名 |
ethyl 5-(1-methylpyrazol-4-yl)-1,2-oxazole-3-carboxylate |
InChI |
InChI=1S/C10H11N3O3/c1-3-15-10(14)8-4-9(16-12-8)7-5-11-13(2)6-7/h4-6H,3H2,1-2H3 |
InChIキー |
AJEWRTDKRUJTQL-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=NOC(=C1)C2=CN(N=C2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



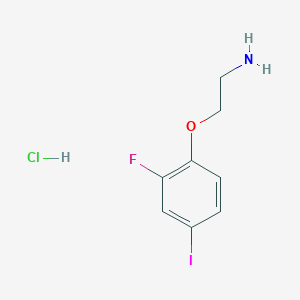
![3-(pyridin-2-yldisulfanyl)-N-[2-[2-[3-(pyridin-2-yldisulfanyl)propanoylamino]ethoxy]ethyl]propanamide](/img/structure/B13715536.png)

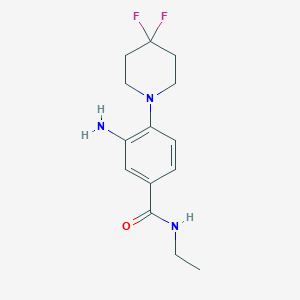
![4-((5-Bromo-4-chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl)methyl)morpholine](/img/structure/B13715564.png)
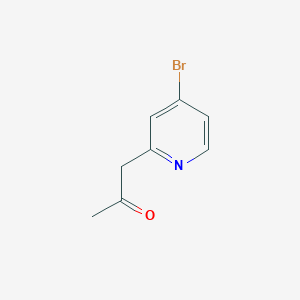

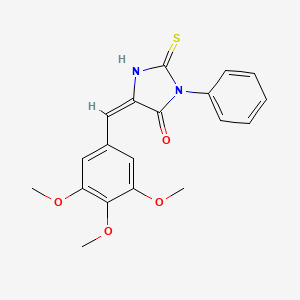
![sodium;[(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl] 2-[[4-[(2,5-dioxopyrrol-1-yl)methyl]cyclohexanecarbonyl]amino]ethyl phosphate](/img/structure/B13715588.png)


